

Application Note & Protocol: QuEChERS Method for Fensulfothion Extraction in Food Matrices

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Compound of Interest

Compound Name: **Fensulfothion**

Cat. No.: **B1672535**

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This document provides a detailed application note and protocol for the extraction of the organophosphate pesticide **fensulfothion** from food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Introduction

Fensulfothion is a highly toxic organophosphate insecticide and nematicide.^[1] Its residues in food products pose a potential risk to human health, necessitating sensitive and efficient analytical methods for its detection and quantification. The QuEChERS method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various food commodities due to its simplicity, speed, and low solvent consumption.^{[2][3][4][5]} This application note details a robust QuEChERS protocol that can be adapted for the extraction of **fensulfothion** from diverse food matrices, followed by analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Fensulfothion

Understanding the physicochemical properties of **fensulfothion** is crucial for optimizing its extraction and cleanup.

Property	Value	Reference
Chemical Name	O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate	[6]
Synonyms	Dasanit®, Terracur®, Bay 25144	[6]
Molecular Formula	C ₁₁ H ₁₇ O ₄ PS ₂	[7]
Molecular Weight	308.35 g/mol	[6][7]
Appearance	Brown liquid or yellow oil	[7]
Solubility in Water	1540 mg/L at 25°C	[8]
Log Kow (Octanol-Water Partition Coefficient)	2.23	[8]
Boiling Point	138-141°C at 0.01 mmHg	[1][6]
Vapor Pressure	<0.01 mg/m ³ at 20°C	[6]

Fensulfothion's moderate polarity, indicated by its Log Kow, makes it amenable to extraction with acetonitrile, the primary solvent used in the QuEChERS method. Its solubility in water also plays a role in the partitioning step.

QuEChERS Method Performance for Fensulfothion

Published data on the performance of the QuEChERS method for **fensulfothion** in a variety of common food matrices is limited. However, a study on the plant matrix *Astragalus membranaceus* provides valuable validation data.

Parameter	Result	Matrix	Reference
Recovery	78.75 - 118.15%	<i>Astragalus membranaceus</i>	[4]
Limit of Detection (LOD)	0.010 - 0.018 µg/mL	<i>Astragalus membranaceus</i>	[4]

It is important to note that method performance, including recovery, LOD, and Limit of Quantification (LOQ), should be validated for each specific food matrix being analyzed. General acceptance criteria for recovery are typically within the 70-120% range with a relative standard deviation (RSD) of $\leq 20\%.$ ^[3]

Experimental Protocol: QuEChERS for Fensulfothion Extraction

This protocol is a general guideline and may require optimization based on the specific food matrix and analytical instrumentation. The two most common QuEChERS versions are the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 standard (using citrate buffering).^[9] Both are suitable for **fensulfothion**.

4.1. Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate dibasic sesquihydrate
- Sodium citrate tribasic dihydrate
- Primary secondary amine (PSA) sorbent
- C18 (octadecyl) sorbent
- Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for dSPE
- Vortex mixer
- Centrifuge

4.2. Sample Preparation and Homogenization

- For fruits and vegetables with high water content (>80%), chop and homogenize a representative portion of the sample.
- For dry or low-water content samples, a hydration step is necessary. Add a calculated amount of deionized water to a known weight of the homogenized sample to achieve approximately 80% water content before proceeding.

4.3. Extraction Procedure (based on EN 15662)

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.

4.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

The cleanup step is crucial for removing matrix co-extractives that can interfere with the analysis. The choice of dSPE sorbent depends on the food matrix.

- Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL dSPE tube.
- The dSPE tube should contain:
 - For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 25 mg PSA.
 - For pigmented fruits and vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5-25 mg GCB.

- For fatty matrices (e.g., avocado, nuts): 150 mg anhydrous MgSO₄, 25 mg PSA, and 25-50 mg C18.
- Cap the dSPE tube and vortex for 30 seconds.
- Centrifuge the tube at a high speed (e.g., >5000 rcf) for 2 minutes.
- The supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

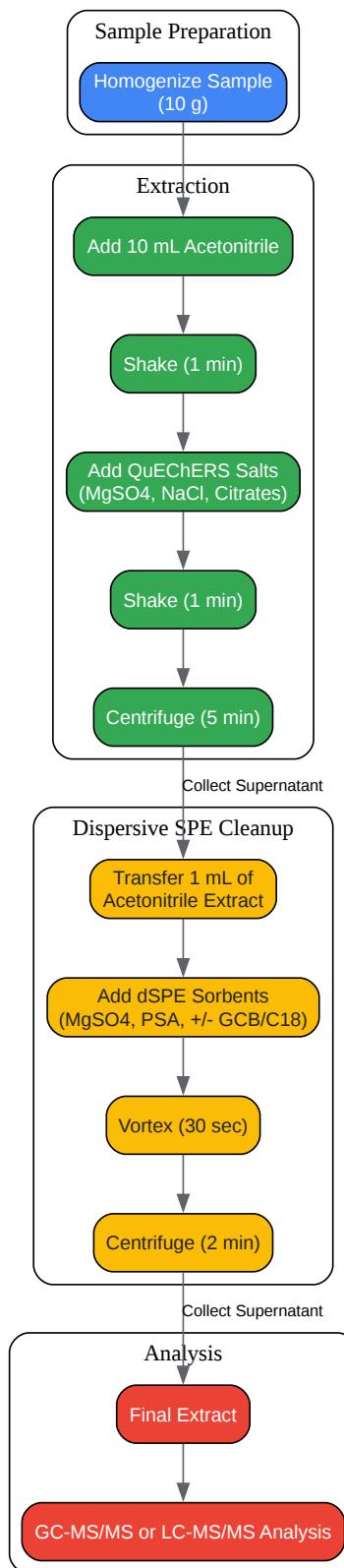
Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS.

- GC-MS/MS: This is a suitable technique for the analysis of **fensulfothion**. A non-polar capillary column is typically used. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
- LC-MS/MS: This technique is also well-suited for **fensulfothion** analysis, often providing high sensitivity. A C18 reversed-phase column is commonly employed. The mass spectrometer should be operated in MRM mode.

It is recommended to use matrix-matched calibration standards to compensate for any matrix effects that may enhance or suppress the analyte signal.

Experimental Workflow Diagram

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Caption: QuEChERS workflow for **fensulfothion** extraction from food matrices.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of **fensulfothion** from various food matrices. While the provided protocol is a robust starting point, it is essential to validate the method for each specific matrix to ensure accurate and reliable results. The choice of dSPE sorbents should be tailored to the characteristics of the food sample to achieve optimal cleanup and minimize matrix effects during instrumental analysis.

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